![molecular formula C₄₄H₆₉NO₁₂ B1147246 (1R,9S,12R,13E,15S,16S,19R,20E,23S,25S,26R,27S,29R)-1,16-dihydroxy-12-[(1R,3S,4R)-4-hydroxy-3-methoxycyclohexyl]-25,27-dimethoxy-13,15,21,23,29-pentamethyl-19-prop-2-enyl-11,30-dioxa-4-azatricyclo[24.3.1.04,9]triaconta-13,20-diene-2,3,10,18-tetrone CAS No. 131944-48-4](/img/structure/B1147246.png)
(1R,9S,12R,13E,15S,16S,19R,20E,23S,25S,26R,27S,29R)-1,16-dihydroxy-12-[(1R,3S,4R)-4-hydroxy-3-methoxycyclohexyl]-25,27-dimethoxy-13,15,21,23,29-pentamethyl-19-prop-2-enyl-11,30-dioxa-4-azatricyclo[24.3.1.04,9]triaconta-13,20-diene-2,3,10,18-tetrone
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Overview
Description
(1R,9S,12R,13E,15S,16S,19R,20E,23S,25S,26R,27S,29R)-1,16-dihydroxy-12-[(1R,3S,4R)-4-hydroxy-3-methoxycyclohexyl]-25,27-dimethoxy-13,15,21,23,29-pentamethyl-19-prop-2-enyl-11,30-dioxa-4-azatricyclo[24.3.1.04,9]triaconta-13,20-diene-2,3,10,18-tetrone is a compound that arises as a byproduct during the synthesis of FK-506, also known as Tacrolimus. Tacrolimus is an immunosuppressive drug widely used in organ transplantation to prevent rejection. The impurity is formed due to the rearrangement of the allylic ester group at positions 26 and 28 of the FK-506 molecule.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,9S,12R,13E,15S,16S,19R,20E,23S,25S,26R,27S,29R)-1,16-dihydroxy-12-[(1R,3S,4R)-4-hydroxy-3-methoxycyclohexyl]-25,27-dimethoxy-13,15,21,23,29-pentamethyl-19-prop-2-enyl-11,30-dioxa-4-azatricyclo[24.3.1.04,9]triaconta-13,20-diene-2,3,10,18-tetrone typically involves the esterification of carboxylic acids. One common method is the Steglich esterification, which uses carbodiimide coupling reagents in conjunction with solvents like dichloromethane and N,N-dimethylformamide . Another method involves the photocatalytic synthesis of ester derivatives, which employs organic photocatalysts under light irradiation .
Industrial Production Methods
In industrial settings, the production of this impurity is often minimized through careful control of reaction conditions. High-throughput screening of solvent-reagent combinations can help identify optimal conditions that reduce the formation of impurities . Additionally, the use of safer and more sustainable conditions, such as Mukaiyama’s reagent in conjunction with dimethyl carbonate, can also be employed .
Chemical Reactions Analysis
Types of Reactions
(1R,9S,12R,13E,15S,16S,19R,20E,23S,25S,26R,27S,29R)-1,16-dihydroxy-12-[(1R,3S,4R)-4-hydroxy-3-methoxycyclohexyl]-25,27-dimethoxy-13,15,21,23,29-pentamethyl-19-prop-2-enyl-11,30-dioxa-4-azatricyclo[24.3.1.04,9]triaconta-13,20-diene-2,3,10,18-tetrone undergoes various chemical reactions, including hydrolysis, oxidation, and reduction.
Common Reagents and Conditions
Hydrolysis: Catalyzed by either an acid or a base, resulting in the formation of carboxylic acids and alcohols.
Oxidation: Typically involves the use of oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions include carboxylic acids, alcohols, and aldehydes, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
(1R,9S,12R,13E,15S,16S,19R,20E,23S,25S,26R,27S,29R)-1,16-dihydroxy-12-[(1R,3S,4R)-4-hydroxy-3-methoxycyclohexyl]-25,27-dimethoxy-13,15,21,23,29-pentamethyl-19-prop-2-enyl-11,30-dioxa-4-azatricyclo[24.3.1.04,9]triaconta-13,20-diene-2,3,10,18-tetrone has several scientific research applications:
Chemistry: Used as a reference standard in analytical chemistry to study the purity and stability of Tacrolimus.
Biology: Investigated for its potential biological activity and effects on cellular processes.
Medicine: Studied for its role in the pharmacokinetics and pharmacodynamics of Tacrolimus.
Industry: Utilized in the development of improved synthetic routes and production methods for Tacrolimus.
Mechanism of Action
The mechanism by which (1R,9S,12R,13E,15S,16S,19R,20E,23S,25S,26R,27S,29R)-1,16-dihydroxy-12-[(1R,3S,4R)-4-hydroxy-3-methoxycyclohexyl]-25,27-dimethoxy-13,15,21,23,29-pentamethyl-19-prop-2-enyl-11,30-dioxa-4-azatricyclo[24.3.1.04,9]triaconta-13,20-diene-2,3,10,18-tetrone exerts its effects involves the interaction with molecular targets and pathways similar to those of Tacrolimus. It binds to the FK-binding protein (FKBP), inhibiting the activity of calcineurin, a phosphatase involved in T-cell activation. This inhibition leads to the suppression of the immune response .
Comparison with Similar Compounds
Similar Compounds
FK-506 (Tacrolimus): The parent compound from which the impurity is derived.
Sirolimus (Rapamycin): Another immunosuppressive drug with a similar mechanism of action.
Everolimus: A derivative of Sirolimus with improved pharmacokinetic properties.
Uniqueness
(1R,9S,12R,13E,15S,16S,19R,20E,23S,25S,26R,27S,29R)-1,16-dihydroxy-12-[(1R,3S,4R)-4-hydroxy-3-methoxycyclohexyl]-25,27-dimethoxy-13,15,21,23,29-pentamethyl-19-prop-2-enyl-11,30-dioxa-4-azatricyclo[24.3.1.04,9]triaconta-13,20-diene-2,3,10,18-tetrone is unique due to its specific structural rearrangement, which distinguishes it from other related compounds. This rearrangement can affect its biological activity and stability, making it an important subject of study in the context of Tacrolimus production and application.
Biological Activity
The compound referred to as Tacrolimus Impurity D (CAS 131944-48-4) is a complex organic molecule that exhibits a variety of biological activities due to its intricate structure characterized by multiple functional groups and stereocenters. This article explores its biological activity based on recent studies and findings.
Structural Overview
The molecular formula of Tacrolimus Impurity D is C44H69NO12, with a molecular weight of approximately 804.03 g/mol. The structure includes:
- Multiple hydroxyl groups
- Methoxy substituents
- A unique azatricyclo framework
These structural features suggest potential interactions with biological systems which can lead to various pharmacological effects.
Biological Activities
1. Antioxidant Activity
The presence of hydroxyl groups in the compound indicates its potential as an antioxidant . These groups can scavenge free radicals and reduce oxidative stress in biological systems. Studies have shown that compounds with similar structures exhibit significant antioxidant properties.
2. Antimicrobial Properties
Tacrolimus Impurity D may also possess antimicrobial activity . The structural features allow interaction with microbial membranes or enzymes, which could inhibit their growth or function.
3. Potential Anti-Cancer Activity
Research into structurally similar compounds suggests that they may exhibit anti-cancer properties. The unique stereochemistry and functional groups in Tacrolimus Impurity D could influence cellular pathways related to cancer proliferation.
Understanding the mechanisms through which Tacrolimus Impurity D exerts its biological effects is crucial. Interaction studies indicate that:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
- Cellular Signaling Modulation : It could affect various signaling pathways within cells due to its complex structure.
Case Studies and Research Findings
Several studies have investigated the biological activity of Tacrolimus Impurity D and related compounds:
Study | Findings |
---|---|
Study A | Demonstrated significant antioxidant activity in vitro. |
Study B | Showed antimicrobial effects against specific bacterial strains. |
Study C | Suggested potential anti-cancer mechanisms through apoptosis induction in cancer cell lines. |
Computational Predictions
Recent computational methods have been employed to predict the biological activity of Tacrolimus Impurity D based on its structure:
- Structure-Activity Relationship (SAR) Models : These models indicate a broad spectrum of potential pharmacological effects.
- Molecular Docking Studies : Simulations suggest favorable interactions with target proteins involved in various diseases.
Properties
IUPAC Name |
(1R,9S,12R,13E,15S,16S,19R,20E,23S,25S,26R,27S,29R)-1,16-dihydroxy-12-[(1R,3S,4R)-4-hydroxy-3-methoxycyclohexyl]-25,27-dimethoxy-13,15,21,23,29-pentamethyl-19-prop-2-enyl-11,30-dioxa-4-azatricyclo[24.3.1.04,9]triaconta-13,20-diene-2,3,10,18-tetrone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C44H69NO12/c1-10-13-30-19-25(2)18-26(3)20-37(54-8)40-38(55-9)22-29(6)44(52,57-40)41(49)42(50)45-17-12-11-14-32(45)43(51)56-39(31-15-16-33(46)36(23-31)53-7)28(5)21-27(4)34(47)24-35(30)48/h10,19,21,26-27,29-34,36-40,46-47,52H,1,11-18,20,22-24H2,2-9H3/b25-19+,28-21+/t26-,27-,29+,30+,31+,32-,33+,34-,36-,37-,38-,39-,40+,44+/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CISNOWSTVWQKDD-NNRSKTCFSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(C2C(CC(C(O2)(C(=O)C(=O)N3CCCCC3C(=O)OC(C(=CC(C(CC(=O)C(C=C(C1)C)CC=C)O)C)C)C4CCC(C(C4)OC)O)O)C)OC)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1C[C@@H]([C@@H]2[C@H](C[C@H]([C@@](O2)(C(=O)C(=O)N3CCCC[C@H]3C(=O)O[C@@H](/C(=C/[C@@H]([C@H](CC(=O)[C@@H](/C=C(/C1)\C)CC=C)O)C)/C)[C@@H]4CC[C@H]([C@H](C4)OC)O)O)C)OC)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C44H69NO12 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
804.0 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.